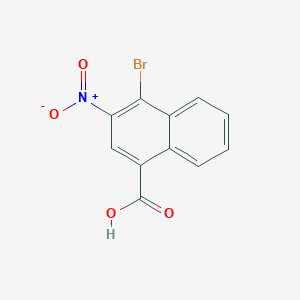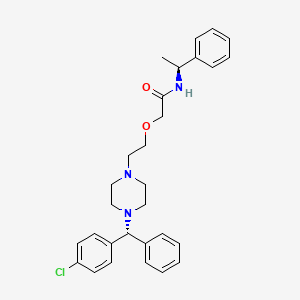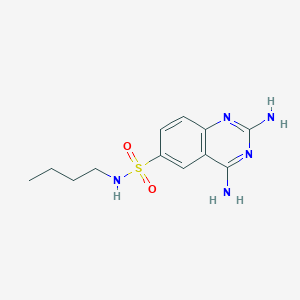
Diethynylbis(4-methoxyphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethynylbis(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C18H16O2Si It is characterized by the presence of two ethynyl groups attached to a silicon atom, which is further bonded to two 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethynylbis(4-methoxyphenyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with dichlorodiethynylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as distillation and recrystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethynylbis(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can lead to the formation of diketones, while reduction can yield silanes with hydrogen or alkyl groups.
Applications De Recherche Scientifique
Diethynylbis(4-methoxyphenyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of Diethynylbis(4-methoxyphenyl)silane involves its ability to form strong covalent bonds with other molecules. The ethynyl groups can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methoxyphenyl)methylsilane
- Bis(4-methoxyphenyl)dimethylsilane
- Bis(4-methoxyphenyl)phenylsilane
Uniqueness
Diethynylbis(4-methoxyphenyl)silane is unique due to the presence of ethynyl groups, which provide additional reactivity compared to similar compounds
Propriétés
Formule moléculaire |
C18H16O2Si |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
diethynyl-bis(4-methoxyphenyl)silane |
InChI |
InChI=1S/C18H16O2Si/c1-5-21(6-2,17-11-7-15(19-3)8-12-17)18-13-9-16(20-4)10-14-18/h1-2,7-14H,3-4H3 |
Clé InChI |
IYMITJRYKZVKJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Si](C#C)(C#C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)


![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

